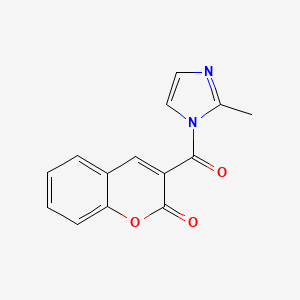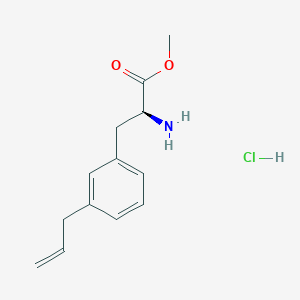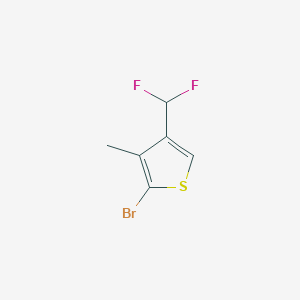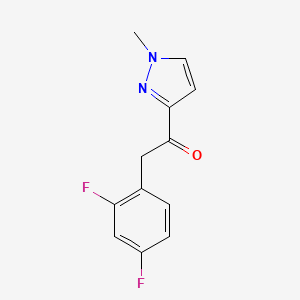
3-(2-methyl-1H-imidazole-1-carbonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methyl-1H-imidazole-1-carbonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a chromen-2-one (coumarin) core structure with an imidazole moiety attached via a carbonyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-1H-imidazole-1-carbonyl)-2H-chromen-2-one typically involves the following steps:
Formation of the Chromen-2-one Core: This can be achieved through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.
Attachment of the Imidazole Moiety: The imidazole ring can be introduced through a nucleophilic substitution reaction, where the chromen-2-one core reacts with an appropriate imidazole derivative under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(2-methyl-1H-imidazole-1-carbonyl)-2H-chromen-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
Biologically, compounds with chromen-2-one and imidazole moieties are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The presence of both moieties can enhance the compound’s ability to interact with biological targets.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential. For example, they could be explored as candidates for drug development due to their ability to modulate specific biological pathways.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(2-methyl-1H-imidazole-1-carbonyl)-2H-chromen-2-one depends on its specific biological target. Generally, the compound may interact with enzymes or receptors, inhibiting or modulating their activity. The chromen-2-one core can interact with hydrophobic pockets, while the imidazole moiety can form hydrogen bonds or coordinate with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-imidazole-1-carbonyl)-2H-chromen-2-one: Lacks the methyl group on the imidazole ring.
3-(2-methyl-1H-imidazole-1-carbonyl)-2H-quinolin-2-one: Features a quinolin-2-one core instead of chromen-2-one.
3-(2-methyl-1H-imidazole-1-carbonyl)-2H-chromen-4-one: Has a different position for the carbonyl group on the chromen ring.
Uniqueness
The uniqueness of 3-(2-methyl-1H-imidazole-1-carbonyl)-2H-chromen-2-one lies in its specific combination of the chromen-2-one and imidazole moieties, which can confer distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
3-(2-methylimidazole-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-9-15-6-7-16(9)13(17)11-8-10-4-2-3-5-12(10)19-14(11)18/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRFAMBRKZZLHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2559008.png)

![2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide](/img/new.no-structure.jpg)
![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2559013.png)
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2559014.png)
![2-{(E)-[(2,5-difluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2559017.png)
![1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one](/img/structure/B2559019.png)
![4-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2559020.png)
![(E)-4-(Dimethylamino)-N-[2-(4-methyl-2-phenylpiperazin-1-yl)ethyl]but-2-enamide](/img/structure/B2559021.png)


![N-[(5-Thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]but-2-ynamide](/img/structure/B2559024.png)
![Ethyl 4-oxo-4-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]butanoate](/img/structure/B2559025.png)
![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2559026.png)
